N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide
Description
Properties
Molecular Formula |
C13H10N2OS |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H10N2OS/c14-9-10-4-1-2-6-12(10)15-13(16)8-11-5-3-7-17-11/h1-7H,8H2,(H,15,16) |
InChI Key |
UJCMTTVBGJPIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves a two-step process:
Step 1: Activation of 2-(thiophen-2-yl)acetic acid
The carboxylic acid group of 2-(thiophen-2-yl)acetic acid is converted into its more reactive acid chloride derivative using thionyl chloride (SOCl₂). This activation facilitates subsequent amide bond formation.Step 2: N-Acylation Reaction
The acid chloride intermediate is then reacted with an appropriate aminobenzonitrile derivative (in this case, 2-aminobenzonitrile for N-(2-cyanophenyl) substitution) under mild conditions to form the target amide. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) with triethylamine as a base to neutralize the generated hydrochloric acid.
This method is favored due to the ease of handling acid chlorides and the straightforward separation of the product from the reaction mixture.
Detailed Experimental Procedure (Adapted from Analogous Compounds)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-(Thiophen-2-yl)acetic acid + SOCl₂, reflux, 2-4 h | Formation of 2-(thiophen-2-yl)acetyl chloride via reflux with thionyl chloride. Excess SOCl₂ is removed under reduced pressure. |
| 2 | 2-Aminobenzonitrile (10 mmol) dissolved in THF (12 mL) + Triethylamine (0.95 mL, 10 mmol) | Aminobenzonitrile is dissolved in THF and triethylamine is added to act as an acid scavenger. |
| 3 | Slow addition of 2-(thiophen-2-yl)acetyl chloride (11 mmol) in THF (10 mL) | The acid chloride is added dropwise to the amine solution at room temperature to control the reaction rate and avoid side reactions. |
| 4 | Stirring at room temperature for 15 h | The reaction mixture is stirred to ensure complete conversion to the amide. |
| 5 | Filtration and washing with water | The reaction mixture is filtered to remove triethylammonium hydrochloride salt and washed to purify the product. |
| 6 | Drying and recrystallization from acetonitrile | The crude product is dried and recrystallized to afford pure N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide. |
Yield and Physical Data
- Yield: Approximately 55-60% based on analogous reactions with 3-cyanothiophen-2-yl derivatives.
- Melting Point: Expected in the range of 160-170 °C, similar to related compounds.
- Purity: Confirmed by elemental analysis and spectroscopic characterization (FT-IR, ¹H NMR, ¹³C NMR).
Reaction Mechanism Insights
- The key step is the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to release chloride ion and form the amide bond.
- Triethylamine scavenges the released HCl, preventing protonation of the amine and side reactions.
- The use of acid chloride intermediates is preferred over direct coupling of carboxylic acids due to higher reactivity and cleaner reaction profiles.
Analysis of Research Outcomes and Structural Characterization
Spectroscopic and Analytical Characterization
- Elemental Analysis: Confirms the empirical formula matching calculated percentages for carbon, hydrogen, nitrogen, sulfur, and oxygen.
- FT-IR Spectroscopy: Shows characteristic amide carbonyl stretch (~1650 cm⁻¹), nitrile stretch (~2200-2250 cm⁻¹), and aromatic C-H bands.
- NMR Spectroscopy:
- ¹H NMR reveals signals corresponding to aromatic protons of the cyanophenyl and thiophene rings, as well as the methylene protons adjacent to the amide.
- ¹³C NMR confirms the presence of carbonyl, nitrile, aromatic, and aliphatic carbons.
Crystallographic Data (Inferred from Analogous Compound)
| Parameter | Value (for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Z (number of formula units per unit cell) | 4 |
| Dihedral angles | Non-planar arrangement between aromatic rings (~60-75°) |
| Hydrogen bonding | C–H···N and N–H···N interactions stabilize crystal packing |
These structural features suggest similar packing and hydrogen bonding interactions can be expected for the 2-cyanophenyl analogue, influencing its physical properties and potential biological activity.
Summary Table of Preparation Method and Key Data
| Aspect | Details |
|---|---|
| Starting Materials | 2-(Thiophen-2-yl)acetic acid, 2-aminobenzonitrile |
| Activation Agent | Thionyl chloride (SOCl₂) |
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine |
| Reaction Conditions | Room temperature, 15 hours stirring |
| Product Isolation | Filtration, washing, drying, recrystallization from acetonitrile |
| Yield | ~58% (based on analogous compounds) |
| Characterization Techniques | Elemental analysis, FT-IR, ¹H and ¹³C NMR, X-ray crystallography (analogous) |
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-cyanophenyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both a cyanophenyl group and a thiophene ring, which can impart distinct electronic and steric properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Biological Activity
N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry, known for its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyanophenyl group , a thiophene moiety , and an acetamide functional group . Its molecular structure contributes to its unique electronic properties, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the thiophene ring enhances binding affinity due to its electron-donating properties, while the cyanophenyl group can stabilize interactions with target proteins. This dual functionality may lead to modulation of enzyme activity or receptor signaling pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anti-inflammatory : Some derivatives have shown potential as anti-inflammatory agents.
- Antitumor : Studies have indicated cytotoxic effects against various cancer cell lines.
- Protein stabilization : The compound may stabilize proteins involved in critical biological processes.
In Vitro Studies
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). IC50 values were reported in the range of 9.5 µg/mL to 12 µg/mL, indicating significant potency in inhibiting cell proliferation .
- Mechanistic Insights : Flow cytometric analysis revealed that treatment with this compound down-regulated key genes involved in cell survival and proliferation, such as AKT1 and COX-2, suggesting a mechanism involving apoptosis induction and anti-proliferative effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiophene and cyanophenyl groups significantly affect biological activity. For instance, compounds with electron-withdrawing groups on the phenyl ring often exhibit enhanced binding affinity and biological efficacy .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals insights into its potential applications:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Thiophene + Aromatic Ring | Antitumor | 10 µg/mL |
| Compound B | Cyano Group + Amide | Anti-inflammatory | 15 µg/mL |
| This compound | Cyanophenyl + Thiophene + Acetamide | Cytotoxicity | 9.5 - 12 µg/mL |
Case Studies
- Antitumor Activity : In a study involving MCF7 cells, this compound was shown to induce apoptosis through down-regulation of survivin and other anti-apoptotic proteins. This suggests its potential as a therapeutic agent in breast cancer treatment .
- Inflammation Modulation : Another study highlighted the compound's ability to inhibit pro-inflammatory cytokines like IL-6 and IL-1β, indicating its role in managing inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-cyanophenylamine with 2-(thiophen-2-yl)acetyl chloride under anhydrous conditions. Solvent choice (e.g., DCM or THF) and temperature control (0–5°C) are critical to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitoring by TLC and HPLC validates intermediate and final product integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirms the acetamide backbone (δ ~2.1 ppm for CH3, δ ~170 ppm for C=O) and aromatic/thiophene protons (δ 6.5–8.0 ppm). The cyano group’s electron-withdrawing effect deshields adjacent protons .
- IR Spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹), C=O amide (~1650 cm⁻¹), and C≡N (~2240 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 283.3) .
Q. How does the thiophene moiety influence the compound’s electronic properties?
The thiophene ring contributes π-conjugation and electron-rich character, enhancing charge-transfer interactions. Computational studies (DFT) reveal a HOMO localized on the thiophene and amide groups, suggesting reactivity toward electrophilic substitution. This electronic profile is critical for designing derivatives with tailored redox or binding properties .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?
Discrepancies in reaction outcomes (e.g., unexpected substitution sites) may arise from solvent effects or transition-state stabilization not captured in gas-phase DFT calculations. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water or DMSO) improve accuracy. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can reconcile computational predictions with observed reactivity .
Q. How can molecular docking elucidate potential biological targets for this compound?
Docking studies using AutoDock Vina or Schrödinger’s Glide position the compound in protein active sites (e.g., kinases or viral enzymes). Key interactions include:
Q. What mechanistic insights explain its regioselectivity in cross-coupling reactions?
Palladium-catalyzed Suzuki-Miyaura coupling at the thiophene’s β-position is favored due to lower steric hindrance and electronic directing effects. DFT studies show a lower activation barrier (ΔG‡ ~22 kcal/mol) for β-substitution compared to α-substitution. Chelation-assisted catalysis using bidentate ligands (e.g., dppf) further enhances selectivity .
Q. How do structural modifications impact its supramolecular assembly in crystal lattices?
X-ray crystallography reveals intermolecular interactions such as N-H···O=C hydrogen bonds and thiophene S···π contacts. Introducing electron-withdrawing groups (e.g., -NO2) disrupts packing efficiency, while methyl groups enhance van der Waals interactions. Hirshfeld surface analysis quantifies these contributions, guiding crystal engineering for materials science applications .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for aromatic protons?
Dynamic effects, such as restricted rotation of the 2-cyanophenyl group, can cause signal splitting even in simple structures. Variable-temperature NMR (VT-NMR) between 25–60°C coalesces split peaks, confirming rotational barriers. Alternatively, slow conformational exchange due to steric hindrance may require 2D NOESY to resolve .
Q. How to address discrepancies in calculated vs. observed solubility profiles?
COSMO-RS predictions often overestimate solubility in polar solvents due to neglecting entropy changes. Experimental determination via shake-flask method (HPLC quantification) in a solvent series (e.g., water, ethanol, DMSO) provides empirical data. Hansen solubility parameters (HSPs) then refine computational models .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yield .
- Crystallography : Employ synchrotron radiation for high-resolution data on polymorphic forms .
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
